1,3-Diiodopropan-2-ol

Descripción

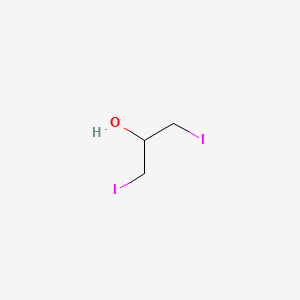

1,3-Diiodopropan-2-ol (CASRN: Not explicitly provided in evidence) is a halogenated secondary alcohol with the molecular formula C₃H₆I₂O. It features two iodine atoms at the terminal carbons of a propanol backbone. This compound is structurally analogous to other dihalogenated propanols, such as 1,3-dibromopropan-2-ol (CASRN: 96-21-9) , but iodine’s larger atomic radius and higher molecular weight impart distinct physicochemical and reactive properties. While direct data for this compound is absent in the provided evidence, inferences can be drawn from structurally similar compounds.

Propiedades

IUPAC Name |

1,3-diiodopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6I2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPFCQEGBJJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074992 | |

| Record name | 1,3-Diiodo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-08-7 | |

| Record name | 1,3-Diiodo-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodohydroxypropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diiodo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diiodopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOHYDROXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z11279H67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dihidroxipropano diyodo se puede sintetizar mediante la yodación de la glicerina. La reacción implica el uso de yodo y fósforo para introducir átomos de yodo en la molécula de glicerina. Las condiciones de reacción generalmente requieren un ambiente controlado para garantizar la sustitución adecuada de los átomos de hidrógeno por yodo .

Métodos de producción industrial

En entornos industriales, el dihidroxipropano diyodo se produce utilizando técnicas de yodación similares, pero a mayor escala. El proceso implica el manejo cuidadoso del yodo y el fósforo, junto con el uso de solventes y recipientes de reacción adecuados para garantizar la seguridad y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidroxipropano diyodo sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diyodoacetona.

Reducción: Las reacciones de reducción pueden convertir el dihidroxipropano diyodo en diyodopropano.

Sustitución: Los átomos de yodo en el dihidroxipropano diyodo se pueden sustituir por otros halógenos o grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de intercambio de halógenos a menudo utilizan yoduro de sodio en acetona (reacción de Finkelstein).

Principales productos formados

Oxidación: Diyodoacetona

Reducción: Diyodopropano

Sustitución: Varios propanoles halogenados dependiendo del sustituto utilizado.

Aplicaciones Científicas De Investigación

El dihidroxipropano diyodo tiene varias aplicaciones en la investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y reacciones de halogenación.

Biología: Se estudia por sus propiedades antisépticas y su posible uso en la desinfección de muestras biológicas.

Medicina: Investigado por su posible uso en antisépticos tópicos y desinfectantes.

Mecanismo De Acción

Las propiedades antisépticas y desinfectantes del dihidroxipropano diyodo se atribuyen a su capacidad para interrumpir las membranas celulares y las proteínas microbianas. Los átomos de yodo en el compuesto interactúan con los grupos tiol en las proteínas, lo que lleva a la desnaturalización de las enzimas y proteínas esenciales en los microorganismos. Esto da como resultado la eliminación eficaz de bacterias, hongos y virus .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

*Inferred from iodine’s atomic properties and comparison to brominated analogs.

Key Observations:

- Halogen Impact: The iodine atoms in this compound increase molar mass and density compared to brominated or non-halogenated analogs. This also elevates boiling points due to stronger London dispersion forces .

- Reactivity : Iodine’s weaker C-I bond (vs. C-Br) likely makes this compound more reactive in nucleophilic substitutions or elimination reactions compared to 1,3-dibromopropan-2-ol .

Notes:

- Data gaps exist for stability and reactivity of halogenated propanols, as seen in SDSs .

Research Findings and Gaps

- Solubility: Iodinated compounds generally exhibit lower water solubility than smaller alcohols (e.g., 2,3-dimethyl-1-butanol) but higher solubility in non-polar solvents .

- Environmental Impact : Halogenated alcohols may persist longer in the environment compared to glycols like 1,1'-oxydipropan-2-ol, which are subject to biodegradation studies .

- Data Limitations : Critical parameters (e.g., LD50, ecotoxicity) for this compound are absent in the evidence, highlighting a need for further research.

Actividad Biológica

1,3-Diiodopropan-2-ol (CAS No. 627-31-6) is a diiodinated derivative of propan-2-ol with the molecular formula C₃H₆I₂O. This compound has garnered interest in various biological and chemical applications due to its unique structural properties and potential biological activities.

This compound has a molecular weight of 311.89 g/mol and features two iodine atoms attached to the carbon chain. Its structure can be represented as follows:

- Molecular Formula : C₃H₆I₂O

- InChIKey : DNKPFCQEGBJJTE-UHFFFAOYSA-N

- SMILES : OC(CI)CI

Biological Activity Overview

This compound exhibits several biological activities that are relevant to medicinal chemistry, including:

- Antimicrobial Properties : Studies have indicated that diiodinated compounds can exhibit varying degrees of antimicrobial activity. The presence of iodine is known to enhance the antibacterial properties of organic compounds by disrupting microbial cell membranes or interfering with metabolic processes.

- Cytotoxic Effects : Research suggests that this compound may induce cytotoxicity in certain cancer cell lines. This is particularly relevant in the context of developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cells. This mechanism is crucial for inducing apoptosis in cancer cells.

- Interference with Cellular Metabolism : The compound may modulate various metabolic pathways, affecting cellular functions and potentially leading to altered proliferation rates in cancer cells.

- Apoptosis Induction : Evidence suggests that this compound may activate apoptotic pathways through caspase activation, which is essential for programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Dosage Effects and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : May enhance cellular functions and metabolic pathways.

- High Doses : Can lead to cytotoxic effects and disrupt normal physiological processes, indicating a narrow therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.